Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a chemical compound with significant interest in the field of organic chemistry due to its potential as a precursor for various chemical reactions and its structural relevance in materials science. Its synthesis, molecular structure, and chemical properties have been subjects of research to understand its reactivity and potential applications better.
Synthesis Analysis
The synthesis of ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate derivatives often involves multistep chemical reactions, including condensation, cyclopropanation, and substitution reactions. For example, a convenient one-step synthesis has been achieved by the condensation of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol, showcasing the compound's accessibility through straightforward synthetic routes (Rangnekar & Mavlankar, 1991).
Molecular Structure Analysis
The molecular structure of ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate derivatives has been extensively studied using techniques like single-crystal X-ray diffraction, revealing detailed insight into their crystalline structure and intermolecular interactions. These studies highlight the compound's ability to form strong hydrogen bonds and its crystallization in various space groups, providing a foundation for understanding its physical and chemical properties (Yeong et al., 2018).
Chemical Reactions and Properties
Research on ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate has explored its reactivity in different chemical environments, including its role in cycloaddition reactions, rearrangements, and as a precursor for synthesizing various biologically active compounds. These studies demonstrate the compound's versatility and potential in synthesizing a wide range of chemical entities with diverse biological activities (Bradbury, Gilchrist, & Rees, 1982).
Scientific Research Applications
Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds demonstrated significant antimicrobial and antioxidant properties, indicating their potential in pharmaceutical applications (Raghavendra et al., 2016).
Anti-proliferative Activity and Tumor Cell Selectivity : A study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives revealed pronounced anti-proliferative activity with significant tumor cell selectivity, especially against specific types of tumor cells like leukemia/lymphoma (Thomas et al., 2017).
Synthesis of Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents : Research on novel thiophene and benzothiophene derivatives showed promising results as anti-cancer agents, with certain compounds exhibiting significant activity against various tumor cell lines (Mohareb et al., 2016).
Pharmacological Activities of Benzo[b]thiophen Derivatives : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and related compounds were studied for their potential pharmacological activities, revealing their utility in the development of new medicinal compounds (Chapman et al., 1971).
Crystal Structure Studies for Pharmaceutical Applications : The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was investigated, highlighting the importance of structural analysis in the development of pharmaceutical compounds (Yeong et al., 2018).
Hypotensive Activity of Novel Styryl Derivatives : The synthesis and hypotensive activity of styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were explored, contributing to the development of new treatments for hypertension (Fazylov et al., 2016).
Tumor-Selective 5-Substituted 2-Amino-3-carboxymethylthiophene Derivatives : A study on the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives provided insights into the design of more potent and selective anti-tumor agents (Thomas et al., 2014).
Safety And Hazards
Future Directions
Thiophene and its substituted derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBXDQIEMWBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376966 | |
Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
CAS RN |
13858-71-4 | |
Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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